5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Molecular Formula: C₁₁H₉F₂N₃O₂
Molecular Weight: 253.21 g/mol
CAS Number: 832739-74-9
Structural Features:
- A pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group at position 5, a difluoromethyl (-CF₂H) group at position 7, and a carboxylic acid (-COOH) at position 2 .
- The SMILES string
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)Ohighlights the spatial arrangement of substituents, critical for molecular interactions .
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c12-10(13)8-3-6(5-1-2-5)14-9-4-7(11(17)18)15-16(8)9/h3-5,10H,1-2H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZFIWSCDKTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143863 | |
| Record name | 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-74-9 | |
| Record name | 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through cyclocondensation reactions involving 3,4-substituted 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions typically involve the use of acetic acid or trifluoroacetic acid as solvents. The choice of solvent influences the regioselectivity of the reaction, with acetic acid favoring the formation of 7-difluoromethyl derivatives, while trifluoroacetic acid predominantly yields 5-difluoromethyl derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be employed in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its potential to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to modulate biological pathways and target specific molecular structures makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, agrochemicals, and other specialized chemicals. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Properties :
- The cyclopropyl group contributes to metabolic stability due to its small, rigid structure, reducing oxidative metabolism risks .
Comparison with Structural Analogs
Substituent Variations at Position 7
*Estimated based on structural similarity.
Substituent Variations at Position 2
Core Scaffold Modifications
Biological Activity
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, enzymatic inhibition, and its implications in drug development.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- CAS Number : 7017072
- SMILES Notation : C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)O
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Cytotoxicity
A study examining various pyrazolo[1,5-a]pyrimidine derivatives reported that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines. Although specific data for this compound is limited, related compounds demonstrated IC values ranging from 10 µg/ml to over 50 µg/ml against Ehrlich Ascites Carcinoma cells, indicating a potential for anticancer activity .
| Compound | IC (µg/ml) |
|---|---|
| 7a | 10 |
| 10c | 25 |
| Doxorubicin (standard) | 37.4 |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit various enzymes. For instance, a series of pyrimidinone analogues were developed to selectively inhibit adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling. The structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo[1,5-a]pyrimidine core could enhance selectivity and potency against AC1 .
The biological activity of compounds like this compound is often attributed to their ability to interact with specific biological targets. The presence of difluoromethyl groups may enhance lipophilicity and improve binding affinity to target proteins or enzymes.
Case Studies and Applications
Research has highlighted the potential use of pyrazolo[1,5-a]pyrimidines in various therapeutic areas:
- Anticancer Agents : The structural diversity within this class allows for the design of compounds that can target multiple pathways involved in cancer progression.
- Neurological Disorders : Due to their ability to modulate enzyme activity linked to neurotransmitter signaling, these compounds may offer new avenues for treating conditions such as chronic pain and depression.
Q & A
Basic: What are the standard synthetic routes for 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions starting with 5-aminopyrazole derivatives and β-diketones or enaminones. For example:
- Step 1: React 5-aminopyrazole with a cyclopropane-containing enaminone under reflux in ethanol or DMF.
- Step 2: Introduce the difluoromethyl group via halogen exchange or fluorination agents (e.g., DAST or Deoxo-Fluor).
- Step 3: Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions.
Key Techniques:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/DMF mixtures) .
- Characterization: ¹H/¹³C NMR to confirm cyclopropyl and difluoromethyl substituents; HRMS for molecular weight validation .
Advanced: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors :
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization at the C7 position by stabilizing transition states .
- Catalysts: Lewis acids (e.g., ZnCl₂) direct substituent placement by coordinating to electron-rich pyrimidine nitrogen atoms .
- Temperature Control: Lower temperatures (0–25°C) reduce kinetic byproducts, improving selectivity for the 5-cyclopropyl-7-difluoromethyl isomer .
Example Workflow:
| Reaction Condition | Outcome |
|---|---|
| DMF, 80°C, 12 hrs | 75% yield, >90% regioselectivity |
| Ethanol, reflux, 24 hrs | 60% yield, 70% regioselectivity |
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR:
- X-ray Crystallography: Resolves ambiguities in fused-ring systems (e.g., pyrazolo-pyrimidine dihedral angles) .
- HRMS: Confirms molecular formula (e.g., C₁₁H₉F₂N₃O₂ requires m/z 277.0662) .
Data Contradiction Example:
If NMR signals overlap (e.g., cyclopropyl vs. aromatic protons), use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
Advanced: How to analyze discrepancies in biological activity data across analogs?
Methodological Answer:
- Structural-Activity Relationship (SAR): Compare substituent effects using:
- Docking Simulations: Predict binding modes to enzymes (e.g., kinases) via AutoDock Vina .
- Enzyme Assays: Test inhibitory activity against target proteins (e.g., IC₅₀ values under varied pH/temperature).
Case Study:
| Substituent at C7 | IC₅₀ (nM) | Notes |
|---|---|---|
| Difluoromethyl | 12 ± 2 | Enhanced hydrophobic interactions |
| Trifluoromethyl | 45 ± 5 | Steric hindrance reduces binding |
Advanced: What strategies mitigate decomposition during carboxylic acid functionalization?
Methodological Answer:
- Protection/Deprotection: Use tert-butyl esters to protect the carboxylic acid during fluorination, followed by TFA-mediated cleavage .
- Low-Temperature Hydrolysis: Perform saponification at 0–5°C to prevent decarboxylation .
- Additives: Include radical scavengers (e.g., BHT) to inhibit side reactions during photolytic steps .
Optimized Protocol:
Basic: How to handle safety concerns during synthesis?
Methodological Answer:
- Difluoromethylation Hazards: Use sealed reactors for volatile fluorinating agents (e.g., DAST) and conduct reactions in fume hoods .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How to design assays for evaluating metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays:
- Incubate compound with liver microsomes (human/rat) and NADPH cofactor.
- Monitor degradation via LC-MS/MS over 60 mins (calculate t₁/₂) .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxyquinoline) to assess isoform-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
